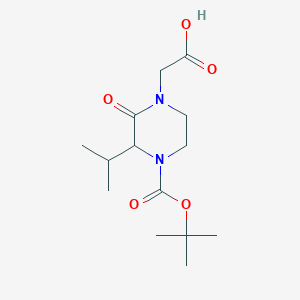
4-Carboxymethyl-2-isopropyl-3-oxo-piperazine-1-carboxylic acid tert-butyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-4-CARBOXYMETHYL-2-ISOPROPYL-3-OXO-PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER is a complex organic compound that features a piperazine ring substituted with carboxymethyl, isopropyl, and oxo groups. The tert-butyl ester group is commonly used as a protecting group in organic synthesis due to its stability and ease of removal under acidic conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-CARBOXYMETHYL-2-ISOPROPYL-3-OXO-PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER typically involves the esterification of the corresponding carboxylic acid with tert-butanol. One common method is the Steglich esterification, which uses dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts . Another method involves the use of tert-butyl hydroperoxide (TBHP) in the presence of a metal-free catalyst .
Industrial Production Methods
Industrial production of tert-butyl esters often employs the reaction of carboxylic acids with isobutene in the presence of concentrated sulfuric acid . This method is favored for its high yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
®-4-CARBOXYMETHYL-2-ISOPROPYL-3-OXO-PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium methoxide (NaOCH3) or ammonia (NH3).
Common Reagents and Conditions
Oxidation: KMnO4, OsO4, CrO3
Reduction: LiAlH4, NaBH4
Substitution: NaOCH3, NH3
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols or aldehydes .
Scientific Research Applications
®-4-CARBOXYMETHYL-2-ISOPROPYL-3-OXO-PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a protecting group for carboxylic acids.
Biology: Employed in the synthesis of peptides and other biologically active molecules.
Industry: Utilized in the production of various chemicals and materials due to its stability and reactivity.
Mechanism of Action
The mechanism of action of ®-4-CARBOXYMETHYL-2-ISOPROPYL-3-OXO-PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER involves its ability to act as a protecting group for carboxylic acids. The tert-butyl ester group is stable under basic conditions but can be easily removed under acidic conditions, making it useful in multi-step synthesis . The molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl Acetate: Another tert-butyl ester used as a solvent and in organic synthesis.
tert-Butyl Carbamate: Used as a protecting group for amines.
tert-Butyl Ether: Employed as a solvent and in the synthesis of other organic compounds.
Uniqueness
®-4-CARBOXYMETHYL-2-ISOPROPYL-3-OXO-PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER is unique due to its specific structure, which includes a piperazine ring and multiple functional groups. This makes it particularly useful in the synthesis of complex molecules and in applications requiring selective protection and deprotection of carboxylic acids .
Properties
Molecular Formula |
C14H24N2O5 |
|---|---|
Molecular Weight |
300.35 g/mol |
IUPAC Name |
2-[4-[(2-methylpropan-2-yl)oxycarbonyl]-2-oxo-3-propan-2-ylpiperazin-1-yl]acetic acid |
InChI |
InChI=1S/C14H24N2O5/c1-9(2)11-12(19)15(8-10(17)18)6-7-16(11)13(20)21-14(3,4)5/h9,11H,6-8H2,1-5H3,(H,17,18) |
InChI Key |
ZPSRFZLTIBBJEF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1C(=O)N(CCN1C(=O)OC(C)(C)C)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(1R,4R,5S,6R,10S,16R)-6-hydroxy-4,5,6-trimethyl-2,8-dioxa-13-azatricyclo[8.5.1.013,16]hexadecane-3,7-dione](/img/structure/B14860749.png)

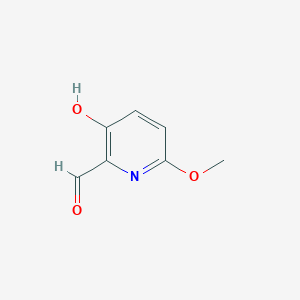

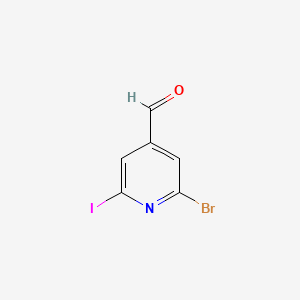

![N-(4-ethoxyphenyl)-5-[methyl(4-methylphenyl)sulfamoyl]-1H-pyrazole-4-carboxamide](/img/structure/B14860806.png)
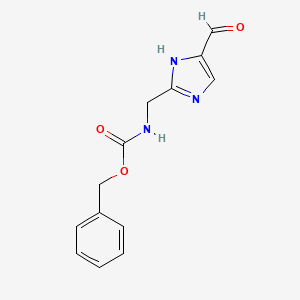
![[6-Acetyl-4-(methoxycarbonyl)pyridin-2-YL]acetic acid](/img/structure/B14860822.png)
![1-(2-(5-Chloro-1H-benzo[D]imidazol-2-YL)ethyl)guanidine](/img/structure/B14860823.png)
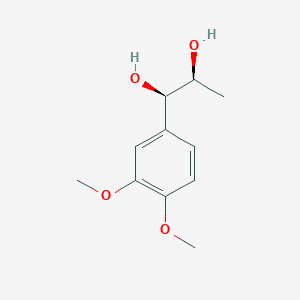
![(1S)-1-[(4-hydroxyphenyl)methyl]-8-methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol](/img/structure/B14860833.png)
